2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid
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Overview
Description
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. . The resulting triazole is then coupled with a pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole and pyridine rings can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Coupling agents like EDCI or DCC in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while coupling with an alcohol would produce an ester.
Scientific Research Applications
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid: Lacks the methyl group on the triazole ring.
6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid: Lacks the chloro group.
2-chloro-6-(1H-1,2,3-triazol-4-yl)pyridine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the chloro and carboxylic acid groups, along with the methylated triazole ring, makes 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid unique. These functional groups provide a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H7ClN4O2 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-chloro-6-(1-methyltriazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-4-7(12-13-14)6-2-5(9(15)16)3-8(10)11-6/h2-4H,1H3,(H,15,16) |
InChI Key |
YLTCHMWEYZXMMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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